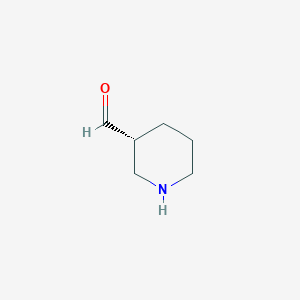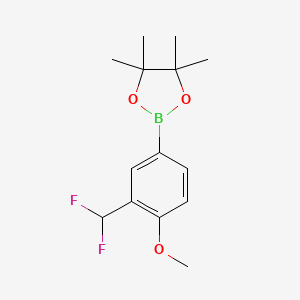
Methyl 2-amino-3,5,6-trifluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3,5,6-trifluorobenzoate is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of an amino group and three fluorine atoms attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3,5,6-trifluorobenzoate typically involves the esterification of 2-amino-3,5,6-trifluorobenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic hydrogenation of nitrobenzoate derivatives followed by esterification is one such approach. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3,5,6-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to amines.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex biaryl structures.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3,5,6-trifluorobenzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and imaging agents.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug discovery, particularly for targeting diseases like cancer and inflammation.
Industry: The compound finds use in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3,5,6-trifluorobenzoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2,5,6-trifluorobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 2-amino-3,4,5-trifluorobenzoate: Differing in the position of fluorine atoms.
Methyl 2-amino-5-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of three fluorine atoms.
Uniqueness
Methyl 2-amino-3,5,6-trifluorobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl groups enhance its stability and lipophilicity, making it a valuable compound in drug design and other applications.
Propiedades
Fórmula molecular |
C8H6F3NO2 |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
methyl 2-amino-3,5,6-trifluorobenzoate |
InChI |
InChI=1S/C8H6F3NO2/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2H,12H2,1H3 |
Clave InChI |
RFELZLKHSWFMMI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B15306864.png)

![3-[4-(Difluoromethyl)phenyl]-5-methylaniline](/img/structure/B15306881.png)


![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)

![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)



